7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol
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Overview
Description
7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, two fluorine atoms at the 3rd and 5th positions of the phenyl ring, and a hydroxyl group at the 8th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol typically involves the bromination of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 8th position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-hydroxyquinoline: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.
5,7-Dibromo-8-hydroxyquinoline: Contains an additional bromine atom, which may enhance its reactivity and biological activity.
8-Hydroxyquinoline: The parent compound without any halogen substitutions, widely used in various applications.
Uniqueness
7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
648896-54-2 |
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Molecular Formula |
C15H8BrF2NO |
Molecular Weight |
336.13 g/mol |
IUPAC Name |
7-bromo-5-(3,5-difluorophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H8BrF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)11-2-1-3-19-14(11)15(13)20/h1-7,20H |
InChI Key |
GLUPGXJEEKNGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C3=CC(=CC(=C3)F)F)Br)O)N=C1 |
Origin of Product |
United States |
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